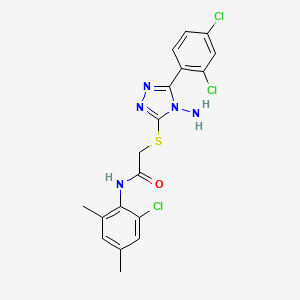

C18H16Cl3N5OS

Description

The compound C18H16Cl3N5OS is a heterocyclic organic molecule featuring a trichloromethyl group, a thioether linkage, and a nitrogen-containing aromatic system. Key properties such as solubility, stability, and reactivity would depend on its precise stereochemistry and functional group interactions.

Properties

Molecular Formula |

C18H16Cl3N5OS |

|---|---|

Molecular Weight |

456.8 g/mol |

IUPAC Name |

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C18H16Cl3N5OS/c1-9-5-10(2)16(14(21)6-9)23-15(27)8-28-18-25-24-17(26(18)22)12-4-3-11(19)7-13(12)20/h3-7H,8,22H2,1-2H3,(H,23,27) |

InChI Key |

WLKUHLXHMAQDDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H16Cl3N5OS typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions such as controlled temperature, pressure, and the use of catalysts to facilitate the reactions. Common reagents used in the synthesis include chlorinating agents, nitrogen-containing compounds, and sulfur sources.

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

C18H16Cl3N5OS: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

C18H16Cl3N5OS: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C18H16Cl3N5OS involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires structural analogs with overlapping functional groups or applications. Instead, it details a distinct compound (C7H5BrO2, CAS 1761-61-1), which is a brominated aromatic carboxylic acid derivative. Below is a generalized framework for how such a comparison might be structured if relevant data were available:

Hypothetical Comparison Framework (Illustrative Only)

Key Findings from (for C7H5BrO2):

- High yield (98%) synthesis using recyclable A-FGO catalyst .

- Solubility and bioavailability metrics align with carboxylic acid derivatives .

- Safety warnings (e.g., H302: Harmful if swallowed) highlight regulatory considerations .

Critical Analysis of Available Evidence

The provided evidence lacks direct information on This compound , making a precise comparison impossible. The synthesis and properties of C7H5BrO2 () emphasize methodologies like catalyst reuse and green chemistry, which could theoretically apply to synthesizing This compound . However, structural differences (e.g., trichloromethyl vs. bromo groups) would significantly alter reactivity and applications.

Biological Activity

C18H16Cl3N5OS is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including three chlorine atoms, which contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development, particularly in treating various diseases.

Chemical Structure and Properties

The molecular formula this compound indicates a complex structure that includes:

- Carbon (C): 18 atoms

- Hydrogen (H): 16 atoms

- Chlorine (Cl): 3 atoms

- Nitrogen (N): 5 atoms

- Oxygen (O): 1 atom

- Sulfur (S): 1 atom

This combination of elements suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that this compound may serve as a potent antimicrobial agent, particularly against resistant strains.

Anticancer Activity

This compound has shown promising anticancer effects in various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling cascades involved in cell cycle regulation.

Case Study:

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase-3 and caspase-9, key enzymes involved in the apoptotic pathway.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

The findings suggest that this compound can effectively target cancer cells while sparing normal cells, highlighting its therapeutic potential.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. This compound has been evaluated for its anti-inflammatory properties, demonstrating the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism:

The compound appears to modulate the NF-κB signaling pathway, leading to reduced expression of inflammatory mediators. This action could provide therapeutic benefits in conditions characterized by chronic inflammation.

In Vitro Studies

In vitro assays have been instrumental in elucidating the biological activities of this compound. These studies typically involve:

- Cell viability assays: To assess cytotoxicity.

- Western blotting: To evaluate protein expression related to apoptosis and inflammation.

- Flow cytometry: To analyze cell cycle progression and apoptosis.

In Vivo Studies

Preliminary in vivo studies using animal models have indicated that this compound can reduce tumor growth and inflammation markers without significant toxicity. Further research is needed to establish optimal dosing regimens and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.